molecular formula C20H24O8 B11291946 6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl beta-D-glucopyranoside

6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl beta-D-glucopyranoside

Cat. No.: B11291946
M. Wt: 392.4 g/mol
InChI Key: CQNGCTNVCBUIBB-BFMVXSJESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves multiple steps, starting from simpler precursor molecules. The key steps typically include:

    Formation of the chromenone core: This is achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the oxan-2-yl group: This step involves glycosylation reactions to attach the oxan-2-yl group to the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced chromenone compounds, and substituted analogs with various functional groups.

Scientific Research Applications

3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Industry: It is explored for use in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

3-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE: can be compared with other triterpenoids and flavonoids:

Properties

Molecular Formula

C20H24O8

Molecular Weight

392.4 g/mol

IUPAC Name

3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C20H24O8/c21-9-15-16(22)17(23)18(24)20(28-15)26-10-6-7-12-11-4-2-1-3-5-13(11)19(25)27-14(12)8-10/h6-8,15-18,20-24H,1-5,9H2/t15-,16-,17+,18-,20-/m1/s1

InChI Key

CQNGCTNVCBUIBB-BFMVXSJESA-N

Isomeric SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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